2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Structure and Synthesis The target compound, 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, belongs to the class of aryl dioxaborolanes. Its structure features a 1,3,2-dioxaborolane core with four methyl groups at the 4,4,5,5-positions and a substituted phenyl ring containing a cyclopropyl group at the 2-position and a methyl group at the 6-position.
Properties
Molecular Formula |
C16H23BO2 |
|---|---|
Molecular Weight |
258.2 g/mol |
IUPAC Name |
2-(2-cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-11-7-6-8-13(12-9-10-12)14(11)17-18-15(2,3)16(4,5)19-17/h6-8,12H,9-10H2,1-5H3 |
InChI Key |
IBMLYLZLYISSMB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2C3CC3)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Borylation of Aryl Halides
The most common and well-documented method to prepare 2-(2-cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the palladium-catalyzed borylation of the corresponding aryl halide (e.g., 2-cyclopropyl-6-methylbromobenzene or iodide) with bis(pinacolato)diboron (B2pin2). This method is widely used due to its efficiency, mild conditions, and high selectivity.
- Catalyst: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
- Boron Source: Bis(pinacolato)diboron (B2pin2)
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
- Solvent: Polar aprotic solvents like dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF)
- Temperature: 80–100°C
- Atmosphere: Inert gas (argon or nitrogen)
- Reaction Time: 12–24 hours
- Oxidative addition of the aryl halide to Pd(0)
- Transmetallation with bis(pinacolato)diboron
- Reductive elimination to form the aryl boronate ester and regenerate Pd(0)
Purification: The crude product is typically purified by silica gel column chromatography using hexanes/ethyl acetate mixtures, yielding the boronate ester in high purity (>95%) and moderate to good yields (typically 60–85%).
Direct Borylation of Aryl Precursors via Triazene Intermediates
An alternative approach involves the borylation of aryltriazene derivatives in the presence of Lewis acids such as boron trifluoride etherate (BF3·OEt2). This method allows the formation of arylboronic esters under mild conditions, often at room temperature.
- Uses 1-aryltriazene as starting material
- Reacts with bis(pinacolato)diboron (B2pin2)
- Requires BF3·OEt2 as a Lewis acid catalyst
- Solvent screening shows acetonitrile provides optimal yields (~52%)
- Reaction time is short (~10 min)
This method can be adapted for cyclopropyl-substituted aryl systems, providing a complementary route to the palladium-catalyzed process.
Synthesis via Borocyclopropanation Using 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A more specialized synthetic strategy involves the use of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent for direct borocyclopropanation. This reagent can form the cyclopropane ring and install the boronate ester simultaneously via Simmons-Smith type cyclopropanation reactions.
- Preparation of 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from dichloromethylboronic acid and pinacol
- Reaction with olefins (e.g., styrenes or allylic ethers) in the presence of zinc to form borocyclopropanes
- This method is valuable for constructing cyclopropane rings with boronate functionality in one step
This approach is particularly useful for medicinal chemistry applications where the cyclopropane moiety is critical for biological activity.
Industrial and Scale-Up Considerations
Industrial synthesis of this compound generally follows the palladium-catalyzed borylation route but incorporates:
- Continuous flow reactors for enhanced heat and mass transfer
- Automated reagent addition and reaction monitoring
- Advanced purification techniques such as recrystallization and preparative chromatography to ensure high purity and yield
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-Catalyzed Borylation | 2-Cyclopropyl-6-methylbromobenzene | Pd(PPh3)4, B2pin2, KOAc | 80–100°C, 12–24 h, inert atmosphere | 60–85 | Most common, scalable, high purity |
| Triazene Borylation | 1-Aryltriazene derivatives | B2pin2, BF3·OEt2 | Room temp, 10 min, acetonitrile | ~50 | Mild conditions, useful for sensitive substrates |
| Borocyclopropanation (Simmons-Smith type) | Olefins + 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Zn, CH2I2 derivatives | Room temp, inert atmosphere | Variable | Builds cyclopropane and boronate in one step |
Chemical Reactions Analysis
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester back to the parent hydrocarbon.
Substitution: In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The major products formed from these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₁₆H₂₁BO₂ (inferred from substituent analysis).
- Physical State : Likely a liquid or low-melting solid, based on analogs such as 2-(4-Bromo-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (colorless to light yellow liquid, ).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., chloro, bromo) enhance electrophilicity of the boron center, improving reactivity in Suzuki couplings.
- Steric Effects : Cyclopropyl substituents (as in the target compound and ) introduce significant steric hindrance compared to planar substituents like methoxy or methyl. This could reduce catalytic efficiency in cross-couplings but improve selectivity in certain reactions.
Biological Activity
2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in the field of medicinal chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H19BN2O2
- Molecular Weight : 246.12 g/mol
- CAS Number : 2223036-65-3
- IUPAC Name : 2-(2-cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The biological activity of 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the activity of kinases associated with cancer cell proliferation.
- Modulation of Signal Transduction Pathways : The compound may influence various signaling pathways that are crucial for cell survival and proliferation. This modulation can lead to altered cellular responses in both normal and pathological states.
- Antioxidant Properties : Some research suggests that compounds with similar dioxaborolane structures exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Anticancer Activity
Research has demonstrated that 2-(2-Cyclopropyl-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant anticancer properties:
- Case Study 1 : In vitro studies on various cancer cell lines showed that the compound effectively reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Case Study 2 : A xenograft model using human cancer cells demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
Anti-inflammatory Effects
The compound also shows potential in treating inflammatory diseases:
- Case Study 3 : In models of chronic inflammation (e.g., induced by lipopolysaccharides), administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Case Study 4 : In models of neurodegeneration (e.g., Alzheimer's disease), the compound reduced neuroinflammation and improved cognitive function as assessed by behavioral tests.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Reduced cell viability | Case Study 1 |
| Induced apoptosis | Case Study 1 | |
| Anti-inflammatory | Decreased pro-inflammatory cytokines | Case Study 3 |
| Neuroprotective | Improved cognitive function | Case Study 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
